molecular formula C55H88N14O15S2 B12045313 JB1 trifluoroacetate salt

JB1 trifluoroacetate salt

Cat. No.: B12045313
M. Wt: 1249.5 g/mol
InChI Key: MPUVBZQBFGGAAS-XHGDPFBQSA-N
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Description

JB1 trifluoroacetate salt is a cyclic peptide composed of 12 amino acids. It is an analog of insulin-like growth factor 1 (IGF-1) and acts as an IGF-1 receptor antagonist. This compound is widely used in scientific research due to its ability to inhibit the binding of IGF-1 to its receptor, thereby modulating various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JB1 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the free peptide. The final step involves the formation of the cyclic disulfide bond between the cysteine residues and the addition of trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research .

Chemical Reactions Analysis

Types of Reactions

JB1 trifluoroacetate salt primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).

    Disulfide Bond Formation: Oxidizing agents (e.g., iodine, DMSO).

Major Products Formed

The major product formed is the cyclic peptide this compound, characterized by the presence of a disulfide bond between the cysteine residues .

Scientific Research Applications

JB1 trifluoroacetate salt is utilized in various fields of scientific research:

    Chemistry: As a model compound for studying peptide synthesis and disulfide bond formation.

    Biology: To investigate the role of IGF-1 in cellular processes, including growth, development, and differentiation.

    Medicine: In cancer research, this compound is used to study the inhibition of IGF-1 signaling pathways, which are implicated in the proliferation of cancer cells.

    Industry: As a reference standard in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

JB1 trifluoroacetate salt exerts its effects by binding to the IGF-1 receptor, thereby preventing IGF-1 from interacting with its receptor. This inhibition disrupts the downstream signaling pathways mediated by IGF-1, which are involved in various cellular processes such as growth, proliferation, and survival. The primary molecular targets include the IGF-1 receptor and associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • TNIIIA2 trifluoroacetate salt
  • Gap19 trifluoroacetate salt
  • TAT-Gap19 trifluoroacetate salt

Uniqueness

JB1 trifluoroacetate salt is unique due to its specific structure as a cyclic peptide and its role as an IGF-1 receptor antagonist. Unlike other similar compounds, this compound specifically inhibits IGF-1 binding, making it a valuable tool in research focused on IGF-1 signaling pathways .

Properties

Molecular Formula

C55H88N14O15S2

Molecular Weight

1249.5 g/mol

IUPAC Name

(3S,6S,9S,15S,18S,21S,24R,29R,32S,35S,38S,41S)-24-amino-3,35-bis(4-aminobutyl)-32-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-15,18,38-trimethyl-6-(2-methylpropyl)-2,5,8,14,17,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,13,16,19,22,30,33,36,39-undecazatricyclo[39.3.0.09,13]tetratetracontane-29-carboxylic acid

InChI

InChI=1S/C55H88N14O15S2/c1-29(2)24-38-49(77)63-37(13-7-9-21-57)54(82)69-23-11-14-42(69)51(79)60-31(4)45(73)62-36(12-6-8-20-56)47(75)66-40(26-70)50(78)67-41(55(83)84)28-86-85-27-35(58)46(74)64-39(25-33-16-18-34(71)19-17-33)48(76)59-30(3)44(72)61-32(5)53(81)68-22-10-15-43(68)52(80)65-38/h16-19,29-32,35-43,70-71H,6-15,20-28,56-58H2,1-5H3,(H,59,76)(H,60,79)(H,61,72)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,75)(H,67,78)(H,83,84)/t30-,31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

MPUVBZQBFGGAAS-XHGDPFBQSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN

Origin of Product

United States

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